molecular formula C6H9Cl2NS B2797462 4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride CAS No. 1820607-15-5

4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride

Cat. No.: B2797462
CAS No.: 1820607-15-5
M. Wt: 198.11
InChI Key: SVIPXUJNQIUIOE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and two methyl groups attached to the thiazole ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride typically involves the chloromethylation of 3,5-dimethyl-1,2-thiazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted thiazoles.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles.

Scientific Research Applications

4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophiles such as thiols and amines, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular functions and lead to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-3,5-dimethyl-4-methoxy/ethoxy-pyridines: These compounds have similar chloromethyl and methyl groups but differ in the heterocyclic ring structure.

    4-(Chloromethyl)pyridine hydrochloride: This compound shares the chloromethyl group but has a pyridine ring instead of a thiazole ring.

Uniqueness

4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride is unique due to its thiazole ring structure, which imparts distinct chemical reactivity and biological activity compared to pyridine derivatives. The presence of both sulfur and nitrogen in the ring enhances its potential for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

4-(chloromethyl)-3,5-dimethyl-1,2-thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c1-4-6(3-7)5(2)9-8-4;/h3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIPXUJNQIUIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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